Torsemide-d7
Torsemide-d7
Torasemide-d7 is intended for use as an internal standard for the quantification of torasemide by GC- or LC-MS. Torasemide is a loop diuretic. In vivo, torasemide (6 mg/kg) increases fractional potassium, sodium, and chloride excretion and increases urine flow in rats. Formulations containing torsemide have been used to treat edema associated with congestive heart failure, kidney disease, and liver disease, as well as high blood pressure.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0025861
InChI:
InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)/i1D3,2D3,11D
SMILES:
CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C
Molecular Formula:
C16H20N4O3S
Molecular Weight:
355.5 g/mol
Torsemide-d7
CAS No.:
Cat. No.: VC0025861
Molecular Formula: C16H20N4O3S
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Torasemide-d7 is intended for use as an internal standard for the quantification of torasemide by GC- or LC-MS. Torasemide is a loop diuretic. In vivo, torasemide (6 mg/kg) increases fractional potassium, sodium, and chloride excretion and increases urine flow in rats. Formulations containing torsemide have been used to treat edema associated with congestive heart failure, kidney disease, and liver disease, as well as high blood pressure. |
|---|---|
| Molecular Formula | C16H20N4O3S |
| Molecular Weight | 355.5 g/mol |
| IUPAC Name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea |
| Standard InChI | InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)/i1D3,2D3,11D |
| Standard InChI Key | NGBFQHCMQULJNZ-UENXPIBQSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C |
| SMILES | CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C |
| Canonical SMILES | CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C |
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